4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
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Description
4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Imidazole derivatives are known to interact with various targets in diverse ways . The exact interaction of this compound with its targets and the resulting changes would depend on the specific nature of the targets.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Imidazole derivatives are involved in a wide range of applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a white to light yellow solid, stable at room temperature, and soluble in some organic solvents such as methanol and ethanol, but insoluble in water . These properties could influence its bioavailability.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in environments where organic solvents are present . .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-23(18-7-5-17(6-8-18)12-27-10-9-24-16-27)26-19-11-25-28(13-19)14-20-15-30-21-3-1-2-4-22(21)31-20/h1-11,13,16,20H,12,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCKXJJYPBHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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